molecular formula C18H16ClN B12121951 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole

1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole

Cat. No.: B12121951
M. Wt: 281.8 g/mol
InChI Key: NZIPXLYJICJPJI-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a 4-chlorophenyl group at the 1-position, a methyl group at the 5-position, and a 4-methylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-methylacetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an amine, such as pyrrole, under acidic or basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or methyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Halogenated or alkylated pyrrole derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-5-methyl-2-(4-methylphenyl)pyrrole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C18H16ClN

Molecular Weight

281.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methyl-5-(4-methylphenyl)pyrrole

InChI

InChI=1S/C18H16ClN/c1-13-3-6-15(7-4-13)18-12-5-14(2)20(18)17-10-8-16(19)9-11-17/h3-12H,1-2H3

InChI Key

NZIPXLYJICJPJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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